Thiacremonone

Description

Properties

CAS No. |

96504-28-8 |

|---|---|

Molecular Formula |

C6H8O3S |

Molecular Weight |

160.19 g/mol |

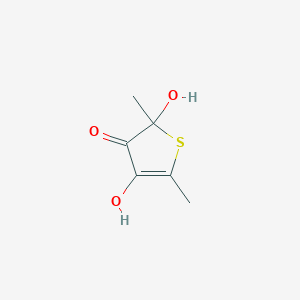

IUPAC Name |

2,4-dihydroxy-2,5-dimethylthiophen-3-one |

InChI |

InChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |

InChI Key |

JYMIRUWYSKOKRU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(S1)(C)O)O |

Canonical SMILES |

CC1=C(C(=O)C(S1)(C)O)O |

Synonyms |

thiacremonone |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Applications

Thiacremonone has demonstrated significant anti-cancer properties across various studies:

- Inhibition of Cancer Cell Growth : this compound has been shown to inhibit the growth of several cancer cell lines, including colon (SW620 and HCT116), liver (HepG2), stomach (MKN-45), lung (NCI-H460), and prostate (PC-3) cancer cells. In one study, it exhibited an IC50 value of 105 μg/mL against cancer cell growth and enhanced the effects of chemotherapeutic agents like docetaxel, 5-fluorouracil, and oxaliplatin, resulting in synergistic inhibition of cell growth up to 80% when combined with docetaxel .

- Mechanism of Action : The mechanism behind its anti-cancer effects includes the downregulation of NF-κB activity, which is crucial for cancer cell proliferation. This compound induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., cleaved caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl2) .

- In Vivo Studies : In animal models, this compound has shown a marked reduction in tumor weight and volume when used in combination with docetaxel. For example, tumor weights were significantly lower in groups treated with both agents compared to those treated with either agent alone .

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : It has been found to inhibit the production of nitric oxide and pro-inflammatory cytokines through the suppression of NF-κB activation. This was demonstrated in various models, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation .

- Protective Effects Against Hepatic Injury : In studies involving acetaminophen-induced liver injury, this compound reduced serum levels of alanine aminotransferase and aspartate aminotransferase, indicating hepatoprotective effects. It also mitigated oxidative stress markers and inflammatory responses in the liver .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : In models of Parkinson's disease induced by MPTP, this compound showed effectiveness in reducing behavioral impairments and neuroinflammation. It decreased dopamine depletion and inhibited the activation of microglia and astrocytes involved in neuroinflammatory processes .

Summary Table of this compound Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiacremonone shares functional and structural similarities with several sulfur-containing and phenolic compounds. Below is a detailed comparison:

Structural Analogs

Functional Analogs

2.2.1. Sulfur Compounds from Garlic

2.2.2. Phenolic Antioxidants

Mechanism-Specific Comparisons

2.3.1. NF-κB Inhibition

- This compound: Covalently binds to cysteine residues (e.g., Cys-47 of PRDX6, Cys-62 of NF-κB p50), irreversibly inhibiting DNA binding .

- Parthenolide (sesquiterpene lactone): Targets IκB kinase (IKK) but lacks specificity for cysteine-rich domains .

- Caffeic Acid Phenethyl Ester (CAPE) : Inhibits NF-κB transiently via redox modulation; less effective in chronic inflammation models .

2.3.2. Anticancer Activity

- This compound: Induces apoptosis via caspase-3/9 activation and Bax/Bcl-2 modulation; synergizes with docetaxel .

- Sulforaphane : Chemopreventive via phase-II enzyme induction; less effective in late-stage cancers .

Key Research Findings

Unique Advantages of this compound

- Dual Targeting : Simultaneously inhibits PRDX6 (antioxidant enzyme) and NF-κB (pro-inflammatory transcription factor), enhancing efficacy in cancers and inflammatory diseases .

- Low Toxicity: No cytotoxicity observed in normal cells (e.g., CCD-18Co colon cells) at therapeutic doses .

- Synergistic Effects : Augments chemotherapeutic agents (e.g., docetaxel) by blocking NF-κB-mediated drug resistance .

Limitations

- Bioavailability: Limited solubility in aqueous solutions; requires dimethyl sulfoxide (DMSO) for in vitro studies .

- Dose-Dependency : High doses (>50 µg/mL) may induce off-target effects in sensitive cell lines .

Q & A

Q. What are the primary antioxidant mechanisms of thiacremonone, and how are they quantified experimentally?

this compound exhibits radical scavenging activity against hydroxyl (IC50: 92.50 µg/mL), superoxide (IC50: 65.05 µg/mL), hydrogen peroxide (IC50: 12.60 µg/mL), and nitric oxide (IC50: 81.53 µg/mL) radicals. These values are determined using standardized assays such as the DPPH or ABTS radical scavenging methods, with comparisons to controls like vitamin C and butylated hydroxyanisole (BHA) . Researchers should employ spectrophotometric measurements and dose-response curves to calculate IC50 values, ensuring replicates for statistical validity.

Q. How does this compound inhibit angiotensin-converting enzyme (ACE), and what methodological approaches validate this activity?

this compound demonstrates ACE inhibition (IC50: 0.265 µg/mL) via competitive or non-competitive binding assays. The inhibitory activity is measured using fluorometric or colorimetric substrates (e.g., Hippuryl-Histidyl-Leucine) and validated against positive controls like captopril. Researchers must standardize enzyme kinetics (e.g., Lineweaver-Burk plots) to characterize inhibition mechanisms .

Q. What in vitro models are used to assess this compound’s anti-inflammatory effects?

this compound suppresses NF-κB signaling, a key pathway in inflammation. Experimental designs often involve lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), with quantification of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Western blotting is used to monitor NF-κB nuclear translocation and IκBα degradation .

Advanced Research Questions

Q. How does this compound interact with peroxiredoxin 6 (PRDX6) to exert anti-cancer effects?

this compound binds to PRDX6’s catalytic site (Cys 47 residue) via covalent interactions, as shown in pull-down assays with this compound-Sepharose beads and computational docking (Schrödinger’s Glide program). Researchers should validate binding specificity using mutant PRDX6 (e.g., C47S) and assess downstream effects on reactive oxygen species (ROS) regulation in cancer cell lines (e.g., NCI-H460) .

Q. What explains the contradictory IC50 values for this compound’s tyrosinase inhibition compared to kojic acid?

this compound’s tyrosinase inhibition (IC50: 101.93 µg/mL) is weaker than kojic acid (65.65 µg/mL), possibly due to structural differences affecting copper-binding at the enzyme’s active site. To resolve discrepancies, researchers should perform enzyme kinetics and molecular dynamics simulations to compare binding affinities and modes of interaction .

Q. How does this compound modulate osteoclast differentiation, and what experimental models are appropriate for studying this?

this compound inhibits RANKL-induced osteoclastogenesis by downregulating c-Fos and NFATc1 expression. Primary bone marrow-derived macrophages (BMMs) are cultured with RANKL and M-CSF, followed by TRAP staining to identify osteoclasts. F-actin ring formation assays and qPCR for osteoclast-specific genes (e.g., CTR, MMP-9) are critical for mechanistic validation .

Q. What strategies address the bioavailability challenges of this compound in preclinical studies?

Researchers use nanoformulations (e.g., liposomes) or co-administration with bioavailability enhancers (e.g., piperine) to improve solubility and absorption. Pharmacokinetic studies in rodent models, with LC-MS/MS quantification of plasma concentrations, are essential to assess bioavailability .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50.

- Include vehicle controls (e.g., DMSO) and reference compounds (e.g., vitamin C for antioxidant assays).

- Validate cell viability via MTT assays to exclude cytotoxicity confounding effects .

Q. What statistical methods are recommended for analyzing this compound’s dual effects (e.g., antioxidant vs. pro-oxidant)?

- Employ two-way ANOVA to assess interactions between treatment groups and oxidative stress inducers.

- Use post-hoc tests (e.g., Tukey’s) for pairwise comparisons.

- ROS quantification via flow cytometry (DCFH-DA probe) should include kinetic analyses to differentiate transient vs. sustained effects .

Data Interpretation and Conflict Resolution

Q. How can researchers reconcile this compound’s pro-apoptotic effects in cancer cells with its antioxidant properties?

this compound’s ROS-scavenging activity may dominate in normal cells, while its inhibition of antioxidant enzymes (e.g., PRDX6) induces ROS overload in cancer cells. Dual ROS modulation can be validated using cell-type-specific ROS probes (e.g., MitoSOX for mitochondrial ROS) and siRNA knockdown of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.